(11S,12S)-9,10-Dihydro-9,10-éthanoanthracène-11,12-diamine

Vue d'ensemble

Description

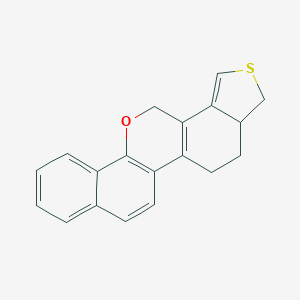

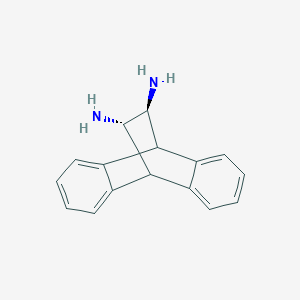

(11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine is a useful research compound. Its molecular formula is C16H16N2 and its molecular weight is 236.31 g/mol. The purity is usually 95%.

The exact mass of the compound (11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Agent antibactérien : Mupirocine

- Défis : En raison de son utilisation généralisée sans ordonnance, la résistance à la mupirocine a augmenté. Les chercheurs visent à améliorer ses propriétés liées à l’activité antibactérienne .

Matériaux à émission duale dans le proche infrarouge et le visible

Le composé trouve également des applications en science des matériaux :

- Nanopaliers transparents à émission duale : Dans le contexte des matériaux à émission duale dans le proche infrarouge et le visible, (11S,12S)-9,10-Dihydro-9,10-éthanoanthracène-11,12-diamine contribue au processus de décomposition thermique du nanopilier Yb³⁺ .

Propriétés fonctionnelles des protéines

Dans le domaine de la biochimie et des propriétés fonctionnelles :

- Hydrolysats protéiques : Les chercheurs ont étudié l’effet de l’hydrolyse par l’alcalase sur la structure et les profils peptidiques du concentré de protéines de cresson (Lepidium sativum). Le composé joue un rôle dans la modulation de propriétés telles que la capacité de rétention d’eau, la mousse et l’émulsification .

Mécanisme D'action

Target of Action

It is known that this chiral diamine is used as a reactant in various chemical reactions .

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, it is used to synthesize pyridine-based C2-symmetrical chiral organocatalysts via a palladium-catalyzed coupling reaction with 2-bromo-4-(alkylamino)pyridine .

Biochemical Pathways

Its role in the synthesis of chiral organocatalysts suggests it may influence pathways where these catalysts are involved .

Pharmacokinetics

As a reactant in chemical syntheses, its bioavailability would depend on the specific conditions of the reaction it is involved in .

Result of Action

The result of the compound’s action is the production of other chemical entities, such as pyridine-based C2-symmetrical chiral organocatalysts . The molecular and cellular effects would depend on the properties and functions of these synthesized compounds.

Action Environment

The action, efficacy, and stability of this compound are influenced by the environmental conditions of the reactions it participates in. Factors such as temperature, pH, and the presence of other reactants or catalysts can affect its reactivity .

Propriétés

IUPAC Name |

(15S,16S)-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2/c17-15-13-9-5-1-2-6-10(9)14(16(15)18)12-8-4-3-7-11(12)13/h1-8,13-16H,17-18H2/t13?,14?,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWDYSRZJOLDMRE-CKUJCDMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3C(C(C(C2=C1)C4=CC=CC=C34)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C3[C@@H]([C@H](C(C2=C1)C4=CC=CC=C34)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90467628 | |

| Record name | (11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138517-66-5 | |

| Record name | (11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138517-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the l-prolinamide derivative of (11S,12S)-9,10-dihydro-9,10-ethanoanthracene-11,12-diamine function as a catalyst in the aldol reaction between acetone and 4-nitrobenzaldehyde?

A1: The l-prolinamide derivative of (11S,12S)-9,10-dihydro-9,10-ethanoanthracene-11,12-diamine functions as a catalyst in the aldol reaction through a multistep enamine mechanism. [] This mechanism involves the following key steps:

Q2: What is the significance of the enantioselectivity observed in this reaction?

A2: The enantioselectivity observed in the aldol reaction catalyzed by the l-prolinamide derivative is significant because it allows for the selective formation of one enantiomer of the product over the other. [] This is crucial in pharmaceutical synthesis, as different enantiomers of a drug can have dramatically different biological activities. The (11S,12S)-9,10-dihydro-9,10-ethanoanthracene-11,12-diamine scaffold, with its rigid structure, plays a key role in inducing this enantioselectivity by creating a chiral environment around the catalytic proline moiety. This steric control dictates the approach of the reactants, favoring the formation of a specific enantiomer of the product.

Q3: What were the limitations identified in the study regarding the catalytic activity of this l-prolinamide derivative?

A3: The computational study identified a significant barrier associated with the C-N bond cleavage step during the release of the product. [] This high barrier suggests that the reaction might be slow or even inhibited at this stage. Further research focusing on modifications of the catalyst structure or reaction conditions might be necessary to optimize the catalytic efficiency and improve the overall yield of the desired product.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(phenylthio)methyl]benzoate](/img/structure/B143496.png)